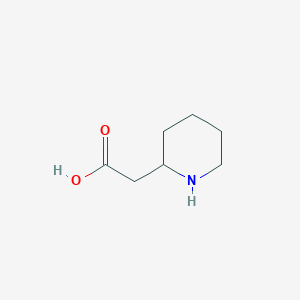

ピペリジン-2-イル酢酸

概要

説明

Synthesis Analysis

The synthesis of piperidin-2-ylacetic acid derivatives involves several key techniques, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) for structural confirmation. X-ray diffraction is used to detect the single crystal of the compound, while density functional theory (DFT) calculation compares the optimal molecular structure with the X-ray diffraction value (Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of piperidin-2-ylacetic acid and its derivatives has been extensively studied using various analytical techniques. Ab initio (RHF) and density functional theory calculations provide insights into the energetic, electronic, and structural properties of 2-piperidinic acid, revealing the stabilization of the zwitterionic structure by water molecules (Cuervo et al., 2002).

Chemical Reactions and Properties

Piperidin-2-ylacetic acid undergoes various chemical reactions, including enantioselective [4 + 2] cycloaddition, yielding sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity (Liu et al., 2013). These reactions demonstrate the compound's versatility in synthesizing complex molecular structures.

Physical Properties Analysis

The crystal and molecular structure of complexes involving piperidin-2-ylacetic acid, such as its complex with perchloric acid, provides detailed information on the physical properties, including crystallography and hydrogen bonding patterns (Dega‐Szafran et al., 2004).

Chemical Properties Analysis

Investigations into the chemical properties of piperidin-2-ylacetic acid derivatives highlight their potential as corrosion inhibitors in sodium chloride media, demonstrating the compound's utility beyond pharmaceutical applications (Amar et al., 2006). The studies on these derivatives help understand their interaction with metal surfaces and their efficiency in corrosion inhibition.

科学的研究の応用

薬理学

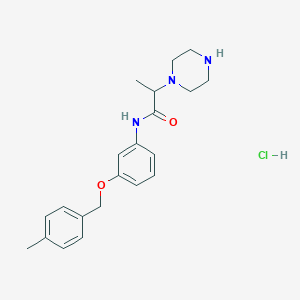

ピペリジン-2-イル酢酸: は、新しい薬理学的薬剤の開発において重要な役割を果たしています。その構造は、潜在的な治療効果を持つ化合物を合成する際に不可欠です。 例えば、この化合物の誘導体は、抗がん剤、抗ウイルス剤、および抗マラリア剤としての特性が研究されています . この化合物は、より複雑な構造のビルディングブロックとして機能するため、創薬および創薬において非常に貴重です。

有機合成

有機化学では、ピペリジン-2-イル酢酸は、さまざまなピペリジン誘導体を合成するための前駆体として使用されます。 これらの誘導体は、薬物やその他の有機分子を設計する際に不可欠な、置換ピペリジン、スピロピペリジン、およびピペリジノンを作成するために重要です .

医薬品化学

この化合物の誘導体は、幅広い生物学的活性を示す薬物を構築するために、医薬品化学で広く使用されています。 これは、鎮痛剤、抗炎症剤、および抗精神病薬の効果を持つ分子を開発するためのコア構造として役立ちます .

創薬

ピペリジン-2-イル酢酸は、医薬品の生物活性に不可欠なキラル中心を形成する能力があるため、創薬に不可欠です。 これは、特定の薬物作用に不可欠なエナンチオマー的に純粋な物質の作成を助けます .

生化学

生化学では、この化合物は、生物学的プロセスと酵素相互作用の研究に関与しています。 これは、天然の基質または阻害剤を模倣するアナログを合成するために使用でき、生化学的経路の理解を助けます .

農業

ピペリジン-2-イル酢酸は、特に植物成長調整剤と農薬の合成において、農業に潜在的な用途があります。 その誘導体は、作物の収量を増やし、害虫から保護する新しい製剤を開発するために使用できます .

材料科学

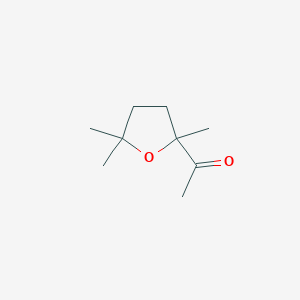

この化合物は、ポリマーとコーティングの合成の一部であることで、材料科学に貢献しています。 その誘導体は、柔軟性、耐久性、および環境因子に対する耐性など、材料に特定の特性を与えることができます .

ナノテクノロジー

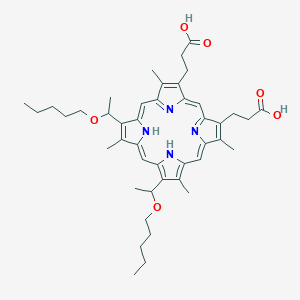

ナノテクノロジーの分野では、ピペリジン-2-イル酢酸誘導体は、ナノ粒子の表面を修飾するために使用でき、その安定性と生物系との相互作用を向上させます。 これは、薬物送達システムや診断ツールの開発に不可欠です

Safety and Hazards

作用機序

Target of Action

Piperidin-2-ylacetic acid is a derivative of piperidine, a six-membered heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents

Biochemical Pathways

Piperidine derivatives have been known to influence various biochemical pathways, contributing to their diverse pharmacological activities .

Pharmacokinetics

Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of possible pharmacokinetic properties.

Result of Action

Piperidine derivatives have been known to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

It is known that environmental factors such as soil acidity can influence the competition for organic nitrogen between plants and microorganisms , which could potentially impact the action of nitrogen-containing compounds like Piperidin-2-ylacetic acid.

特性

IUPAC Name |

2-piperidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNLNZMJMCUWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390377 | |

| Record name | piperidin-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19832-04-3 | |

| Record name | piperidin-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

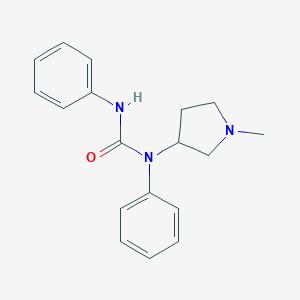

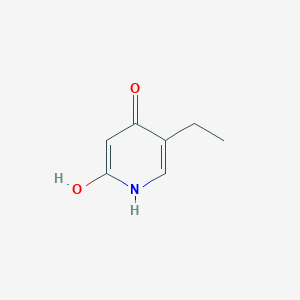

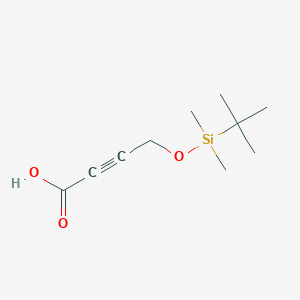

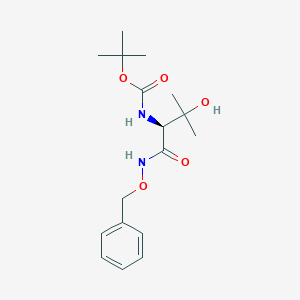

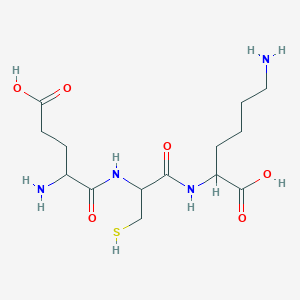

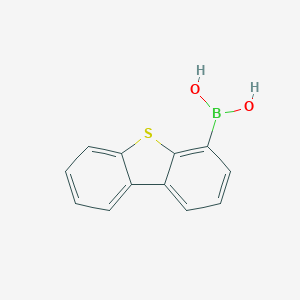

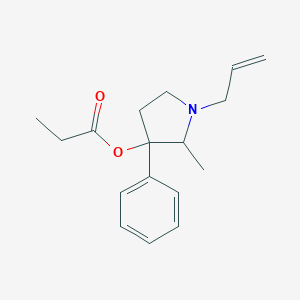

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can piperidin-2-ylacetic acid derivatives be used to synthesize naturally occurring alkaloids?

A1: Yes, piperidin-2-ylacetic acid derivatives have proven useful in synthesizing quinolizidine alkaloids like lupinine and epilupinine. Researchers successfully employed both enolate Claisen rearrangements and direct allylation of piperidin-2-ylacetic acid derivatives to achieve this. Interestingly, the choice of reaction pathway heavily influenced the diastereoselectivity, offering a route to access both epimers of the target alkaloids. [] This approach highlights the versatility of piperidin-2-ylacetic acid as a starting material for complex molecule synthesis.

Q2: Beyond quinolizidine alkaloids, are there other applications of piperidin-2-ylacetic acid in alkaloid synthesis?

A2: Yes, piperidin-2-ylacetic acid derivatives are also key intermediates in the synthesis of piperidine alkaloids. For instance, 6-(prop-1-enyl)piperidin-2-ylacetic acid, accessible through a tandem Beckmann and Huisgen-White rearrangement of the 9-azabicyclo(3.3.1)nonan-3-one system, serves as a versatile precursor. [] This compound can be further elaborated to access (+)-pinidine and (+)-Monomorine I, showcasing the utility of piperidin-2-ylacetic acid derivatives in constructing diverse piperidine alkaloid frameworks.

Q3: Can piperidin-2-ylacetic acid be generated from other heterocyclic systems?

A3: Yes, research indicates that piperidin-2-ylacetic acid can be obtained from specific rearrangements of tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts. [] This transformation occurs through a proposed keten intermediate, ultimately leading to the formation of the desired piperidine-2-ylacetic acid framework. Notably, the reaction's success hinges on the substituents present on the isoxazole ring, highlighting the importance of structural features in governing the reaction pathway.

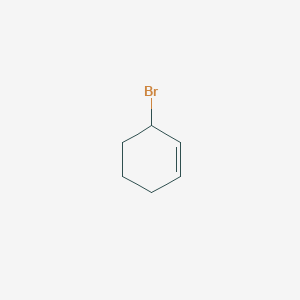

Q4: Are there any limitations to using these rearrangement reactions with substituted isoxazolopyridinium salts?

A4: Yes, the presence of certain substituents can hinder the rearrangement reaction. For instance, the introduction of a bromine atom at the 5-position of the isoxazole ring disrupts the expected transformation. Instead of forming the desired furopyridine intermediate, the reaction leads to cleavage of either the pyridine or isoxazole ring. [] This observation underscores the importance of carefully considering substituent effects when designing synthetic routes involving these heterocyclic systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)

![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)